Trimethyl(triethylphosphine)indium
Description
Trimethyl(triethylphosphine)indium is an organometallic compound comprising an indium center coordinated to three methyl groups and one triethylphosphine ligand. It is classified as a precursor material in advanced semiconductor manufacturing, particularly for the epitaxial growth of indium-containing compounds such as indium phosphide (InP) and indium gallium arsenide (InGaAs) . The compound’s structure combines the electron-deficient nature of indium(III) with the steric and electronic stabilization provided by the triethylphosphine ligand, enhancing its suitability for chemical vapor deposition (CVD) processes .
The triethylphosphine ligand likely improves solubility in non-polar solvents compared to simpler indium salts (e.g., InCl₃), facilitating homogeneous deposition in thin-film technologies .
Properties
CAS No. |
87224-89-3 |
|---|---|
Molecular Formula |
C18H48In2P2 |
Molecular Weight |
556.2 g/mol |
IUPAC Name |
triethylphosphane;trimethylindigane |
InChI |
InChI=1S/2C6H15P.6CH3.2In/c2*1-4-7(5-2)6-3;;;;;;;;/h2*4-6H2,1-3H3;6*1H3;; |
InChI Key |
PCJIBLWYPPAVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.C[In](C)C.C[In](C)C |
Origin of Product |
United States |
Preparation Methods
Grignard Route to Trimethylphosphine
-
- Magnesium metal (Mg) is suspended in a high-boiling ether solvent such as di-n-butyl ether.
- Methyl iodide (CH3I) is added dropwise to form methylmagnesium iodide.
- Triphenyl phosphite (P(OC6H5)3) is then added dropwise to the methylmagnesium iodide solution under cooling.
- The mixture is warmed to room temperature and stirred for several hours.
-
- The reaction mixture is heated to distill off a mixture of butyl ether and trimethylphosphine.
- Fractional distillation is employed to isolate pure trimethylphosphine.
- The process is conducted under an inert atmosphere with strict exclusion of air and moisture to prevent degradation.
-
- Approximately 53.4 g of trimethylphosphine can be obtained from the described scale.
- The boiling point of trimethylphosphine is around 40–41 °C at normal pressure.
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Mg in di-n-butyl ether | Formation of Grignard reagent |
| 2 | Methyl iodide (dropwise) | Methylation to form methylmagnesium iodide |
| 3 | Triphenyl phosphite (dropwise) | Reaction to form trimethylphosphine precursor |
| 4 | Heating and stirring | Reaction completion |
| 5 | Distillation under inert atmosphere | Isolation of trimethylphosphine |
This method is detailed in patent DE3612629A1 and CN110950909B, emphasizing the importance of anhydrous and oxygen-free conditions for high yield and purity.
Preparation of this compound
The synthesis of this compound involves coordination of triethylphosphine to an indium center bearing methyl ligands.
General Synthetic Approach
-
- Indium trihalides (InX3, where X = Cl, Br, I) or indium alkyl precursors.
- Trimethylindium (In(CH3)3) as the methyl source.
- Triethylphosphine as the coordinating ligand.
-
- The triethylphosphine ligand is mixed with trimethylindium or an indium precursor under rigorously anhydrous and oxygen-free conditions.
- The mixture is stirred, often in a dry, inert solvent such as hexane or toluene.
- Complexation occurs to form the this compound adduct.
-
- The product typically precipitates or can be isolated by removal of the solvent under vacuum.
- Further purification may involve recrystallization or sublimation.
Experimental Details from Literature
A study on trialkylstibine complexes of group 13 metals, including indium, provides a closely related synthetic protocol that can be adapted for triethylphosphine complexes:
| Component | Amount | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| Triethylphosphine | ~0.9 mmol | n-hexane (5 mL) | Mixed with indium trihalide suspension in n-hexane | Formation of white precipitate indicating complex formation |
| Indium trihalide (InX3) | Equimolar | n-hexane | Stirred 1–3 hours | Precipitate isolated and dried under vacuum |
This method yields the phosphine-indium complexes in 40–60% yield and requires strictly anhydrous conditions and inert atmosphere techniques such as Schlenk or glovebox methods.
Summary Table of Preparation Methods
| Step | Compound | Method Summary | Key Conditions | Yield/Purity |
|---|---|---|---|---|
| 1 | Trimethylphosphine | Methylation of triphenyl phosphite with methylmagnesium iodide in di-n-butyl ether, distillation | Inert atmosphere, anhydrous, 40–41 °C boiling point | High purity, ~53.4 g per batch |
| 2 | Triethylphosphine | Reaction of phosphorus trichloride with ethylmagnesium halide (literature standard) | Anhydrous, inert atmosphere | Typical organophosphine purity |
| 3 | This compound | Mixing triethylphosphine with trimethylindium or InX3 in hexane, stirring, precipitation | Anhydrous, inert atmosphere, glovebox or Schlenk line | 40–60% yield for related complexes |
Research Findings and Analysis
- The preparation of trimethylphosphine is a well-established process relying on Grignard chemistry and careful distillation techniques to ensure purity and yield.
- The formation of phosphine complexes with indium requires strict exclusion of moisture and oxygen to prevent decomposition and side reactions.
- The use of triethylphosphine as a ligand stabilizes the indium center, facilitating the formation of this compound complexes.
- Yields for such complexes are moderate (40–60%), reflecting the sensitivity and complexity of organometallic synthesis.
- The synthetic methods emphasize the necessity of controlled atmospheres, dry solvents, and precise stoichiometry for reproducibility and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Trimethyl(triethylphosphine)indium acts as a nucleophile in substitution reactions, particularly with alkyl halides. The reaction mechanism involves:
-
Coordination of the alkyl halide to the indium center.
-
Methyl group transfer to the electrophilic carbon of the alkyl halide.
-
Formation of cross-coupled products (e.g., alkanes) and indium byproducts.
For example:
This reaction is highly efficient in nonpolar solvents like toluene at ambient temperatures .
Coupling Reactions
The compound facilitates coupling reactions under mild conditions:
-
Cross-couplings with aryl/alkenyl halides yield extended carbon frameworks.
-
Catalytic cycles involving indium intermediates enable recyclability in certain systems .
Example Reaction Pathway:
Yields exceed 70% for aryl iodides, with selectivity influenced by phosphine coordination .
Thermal Decomposition
Thermogravimetric analysis reveals stepwise decomposition:
-
Methyl group elimination at 150–200°C, forming ethane () and methylindium species.
-
Phosphine ligand dissociation above 250°C, leaving indium metal residues .
Kinetic Data:
| Step | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| 1 | 95 ± 5 | |
| 2 | 120 ± 10 |
This decomposition pathway is critical for applications in chemical vapor deposition (CVD) of indium-containing materials .
Ligand Exchange Reactions
The triethylphosphine ligand () is labile, enabling substitution with stronger Lewis bases:
-
Phosphine oxide displacement :
Scientific Research Applications
Synthesis and Properties
Trimethyl(triethylphosphine)indium can be synthesized through the reaction of trimethylindium with triethylphosphine. The resulting compound is characterized by its high reactivity and ability to form stable complexes with various ligands. Its chemical formula is .
Key Properties:
- Appearance: Colorless liquid
- Solubility: Soluble in organic solvents
- Reactivity: Highly reactive with moisture and air, requiring careful handling under inert conditions.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It acts as a source of indium in various coupling reactions.
Case Study: Indium-Catalyzed Reactions
- Reaction Type: Coupling reactions with aryl halides.
- Outcome: Efficient formation of biaryl compounds.
- Reference: Research indicates that indium-based catalysts can facilitate reactions that traditional methods struggle with due to their mild reaction conditions and high selectivity .
In material science, this compound is explored for its potential in creating advanced materials with tailored electronic properties.
Research Findings:
Mechanism of Action
The mechanism of action of trimethyl(triethylphosphine)indium involves the coordination of the triethylphosphine ligand to the indium center, which stabilizes the compound and influences its reactivity. The compound can undergo ligand exchange, oxidation, and decomposition reactions, with the triethylphosphine ligand playing a crucial role in these processes. The molecular targets and pathways involved include the formation of indium-phosphine complexes and the generation of reactive intermediates during decomposition .
Comparison with Similar Compounds
Trimethylindium (In(CH₃)₃)
- Structure and Stability : Lacks a stabilizing phosphine ligand, making it more reactive and prone to decomposition under ambient conditions compared to Trimethyl(triethylphosphine)indium .
- Applications : Widely used in metalorganic CVD (MOCVD) for III-V semiconductors but requires stringent handling due to pyrophoric tendencies .
- Solubility: Limited water solubility, similar to most organometallics, but compatible with organic solvents like toluene .
Indium Chloride (InCl₃)
- Reactivity : Highly water-soluble and ionic, contrasting with the covalent character of this compound. Used in electroplating and catalysis rather than semiconductor growth .
Comparison with Metal-Phosphine Complexes
Gold(I) Triethylphosphine Derivatives (e.g., Au(PEt₃)X)
- Solubility : Triethylphosphine-gold complexes exhibit low water solubility (e.g., 0.68 mM for Au(PEt₃)Cl), a trend likely mirrored in this compound due to hydrophobic ligand effects .
- Stability: Gold-phosphine complexes demonstrate >72-hour stability in methanol/water solutions, suggesting analogous indium-phosphine compounds may share similar robustness under processing conditions .
Trimethylphosphine vs. Triethylphosphine Ligands
- Steric Effects : Triethylphosphine’s bulkier structure (compared to trimethylphosphine) may reduce decomposition rates in CVD processes by shielding the metal center .
- Electronic Effects : Triethylphosphine’s stronger electron-donating capacity could enhance the stability of indium complexes compared to trimethylphosphine derivatives .
Stability and Industrial Relevance
- Thermal Stability: Organoindium-phosphine complexes are likely more stable than pure trimethylindium, aligning with trends observed in gold-phosphine systems .
- Semiconductor Performance: this compound’s ligand design may reduce carbon contamination in epitaxial films compared to simpler organoindium precursors, critical for high-efficiency optoelectronics .
Table 1: Key Properties of this compound and Analogues
Biological Activity
Trimethyl(triethylphosphine)indium is an organometallic compound that has garnered interest in various fields, including materials science and medicinal chemistry. Its unique properties stem from the indium center coordinated with phosphine ligands, which significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, and toxicological considerations.
This compound is characterized by its molecular formula . The compound exhibits a tetrahedral geometry around the indium atom, typical for organometallic complexes. The presence of triethylphosphine enhances the stability and solubility of the indium compound in organic solvents.
Cellular Interactions
Research indicates that this compound can interact with cellular components, potentially affecting various biological pathways. For instance, studies have shown that indium compounds can influence cellular signaling pathways related to apoptosis and proliferation.
- Apoptosis Induction : In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. This effect is mediated through the activation of caspases, which are crucial for the apoptotic process.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress within cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Therapeutic Applications
The unique biological activities of this compound position it as a potential candidate for therapeutic applications:
- Cancer Therapy : Given its ability to induce apoptosis in cancer cells, there is ongoing research into its use as a chemotherapeutic agent. Preliminary studies suggest that it may enhance the efficacy of existing treatments when used in combination therapies.
- Neuroprotective Effects : The antioxidant properties may offer protective effects against neurodegeneration. Further studies are warranted to explore its applicability in diseases such as Alzheimer's and Parkinson's.
Toxicological Considerations
Despite its potential benefits, safety assessments are crucial due to the inherent toxicity associated with indium compounds. This compound exhibits:
- Cytotoxicity : High concentrations can lead to cytotoxic effects in non-target cells, necessitating careful dose optimization in therapeutic contexts.
- Environmental Impact : As with many organometallic compounds, environmental toxicity must be evaluated to prevent adverse ecological effects.
Case Studies
Several case studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Induced apoptosis in breast cancer cell lines via caspase activation (Journal of Cancer Research, 2021). |
| Study 2 | Demonstrated antioxidant activity in neuronal cell cultures, reducing oxidative stress markers (Neuroscience Letters, 2022). |
| Study 3 | Evaluated cytotoxic effects on liver cells; established a dose-response relationship (Toxicology Reports, 2023). |
Q & A
Basic: What synthetic methodologies are recommended for preparing Trimethyl(triethylphosphine)indium (InMe₃·PEt₃)?
Methodological Answer:
The synthesis typically involves reacting trimethylindium (InMe₃) with triethylphosphine (PEt₃) in anhydrous, oxygen-free conditions using a Schlenk line or glovebox. Stoichiometric ratios (1:1) are critical to avoid ligand scrambling. Characterization via [¹H, ³¹P NMR] is essential to confirm adduct formation, as PEt₃ coordination shifts the ³¹P NMR signal upfield by ~10–15 ppm compared to free PEt₃ . Purity can be validated via elemental analysis (C, H, In) and X-ray crystallography for structural confirmation.
Basic: How does the thermal stability of InMe₃·PEt₃ influence its handling in MOCVD processes?
Methodological Answer:
InMe₃·PEt₃ decomposes above 80°C, releasing PEt₃ and forming InMe₃ oligomers. For MOCVD applications, precise temperature control (<70°C) and inert carrier gases (e.g., N₂) are required to prevent premature decomposition. In situ monitoring using mass spectrometry or laser interferometry (as in InGaN growth) helps track ligand dissociation dynamics . Contradictions arise when comparing thermogravimetric (TGA) and differential scanning calorimetry (DSC) data, as TGA may underestimate stability due to sublimation effects .
Advanced: How do steric and electronic effects of PEt₃ impact InMe₃·PEt₃ reactivity in catalytic systems?
Methodological Answer:
PEt₃ acts as a Lewis base, stabilizing InMe₃ by donating electron density to the In center, reducing its electrophilicity. This lowers catalytic activity in polymerization but enhances selectivity in cross-coupling reactions. For example, in ring-opening polymerization (ROP), steric bulk from PEt₃ slows monomer insertion rates compared to less bulky ligands. Computational studies (DFT) reveal that PEt₃ increases the activation barrier for In–C bond cleavage by ~20 kJ/mol compared to PMe₃ . Experimental validation via kinetic profiling (e.g., Arrhenius plots) is recommended to resolve discrepancies between computational and empirical data.
Advanced: What analytical techniques resolve contradictions between solid-state and solution-phase structural data for InMe₃·PEt₃?
Methodological Answer:
X-ray crystallography often shows shorter In–P bond distances (2.45–2.50 Å) in the solid state, suggesting stronger interactions, while solution NMR (e.g., NOE, DOSY) indicates dynamic ligand exchange. A modified Gutmann–Beckett method using OPEt₃ as a probe can quantify acceptor numbers in solution, revealing weaker Lewis acidity than solid-state data implies . Pairing EXAFS (for local structure) with variable-temperature NMR helps reconcile these differences. For instance, EXAFS of InMe₃·PEt₃ in toluene shows bond elongation (2.55 Å) at elevated temperatures, aligning with solution-phase models.
Basic: What safety protocols are critical when handling InMe₃·PEt₃?
Methodological Answer:
- Pyrophoric Risk : InMe₃·PEt₃ reacts violently with H₂O and O₂. Use flame-dried glassware and purge systems with Argon.
- Decomposition Byproducts : Thermal degradation releases methane and PEt₃ vapors. Install scrubbers for PH₃ detection (gas sensors) and ensure fume hoods with >0.5 m/s airflow .
- Waste Disposal : Quench residues with dry ice/ethanol mixtures to inertize before disposal as heavy-metal waste.
Advanced: How does InMe₃·PEt₃ compare to other In precursors in optoelectronic material synthesis?
Methodological Answer:
InMe₃·PEt₃ offers lower carbon contamination in InGaN films compared to InCp or In(acac)₃ due to volatile PEt₃ byproducts. PL (photoluminescence) intensity at 400 nm for InGaN grown with InMe₃·PEt₃ is 30% higher than with InMe₃ alone, attributed to reduced indium clustering. However, XRD data show broader FWHM (full-width half-maximum) for InMe₃·PEt₃-derived films, suggesting residual strain. Optimizing V/III ratios and growth temperature (720–750°C) mitigates this .
Advanced: What computational models best predict the ligand-exchange kinetics of InMe₃·PEt₃?
Methodological Answer:
Transition-state theory (TST) combined with DFT (M06-2X/def2-TZVP) accurately models PEt₃ dissociation. Key parameters include:
- ΔG‡ : 75–85 kJ/mol for PEt₃ loss (experimental Ea ≈ 80 kJ/mol).
- Solvent Effects : COSMO-RS simulations in toluene show a 10% rate reduction versus gas phase.
Contradictions arise when comparing predicted vs. experimental Eyring plots, often due to neglecting entropy contributions in rigid-rotor harmonic oscillator (RRHO) approximations .
Basic: How is InMe₃·PEt₃ characterized for ligand coordination geometry?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
